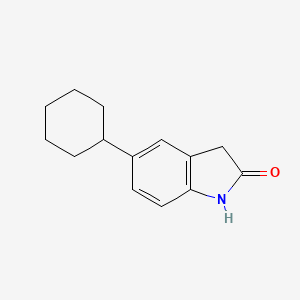

5-cyclohexyl-2,3-dihydro-1H-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14-9-12-8-11(6-7-13(12)15-14)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMOWVPYWCFRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclohexyl 2,3 Dihydro 1h Indol 2 One and Its Derivatives

Retrosynthetic Analysis of the 2,3-Dihydro-1H-indol-2-one Core with 5-Cyclohexyl Substitution

A common retrosynthetic strategy for 5-cyclohexyl-2,3-dihydro-1H-indol-2-one involves disconnecting the amide bond of the heterocyclic ring. This leads to a substituted 2-halo-N-arylacrylamide or a related precursor. The cyclohexyl group is envisioned as being present on the aniline (B41778) starting material. This simplifies the synthesis to the formation of a cyclohexyl-substituted aniline and a subsequent cyclization step to form the oxindole (B195798) ring. Another approach considers the formation of the C-C bond at the 3-position of the oxindole ring late in the synthesis, starting from a pre-formed 5-cyclohexyloxindole.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule relies heavily on the efficient preparation of key building blocks. These precursors must contain the necessary functional groups arranged to facilitate the final ring-closing step.

Approaches to Cyclohexyl-Functionalized Anilines and Related Building Blocks

The synthesis of cyclohexyl-functionalized anilines is a critical step. One common method is the Friedel-Crafts alkylation or acylation of anilines or their protected derivatives, followed by reduction. For instance, acylation of acetanilide (B955) with cyclohexanecarbonyl chloride, followed by a Wolff-Kishner or Clemmensen reduction, would yield N-acetyl-4-cyclohexylaniline. Subsequent deprotection would provide the desired 4-cyclohexylaniline (B1222870).

Recent advancements have also explored photocatalyzed [4+2] cycloaddition reactions to create functionalized cyclohexylamine (B46788) derivatives. rsc.org For example, an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, provides access to highly functionalized cyclohexylamine derivatives. rsc.org This method offers good functional-group compatibility and proceeds under mild conditions. rsc.org

Synthesis of Halogenated or Other Precursors for Directed Functionalization

To facilitate cyclization, the aniline precursor often requires a halogen or another suitable leaving group at the ortho position to the amino group. For instance, 2-iodoanilines can be prepared from the corresponding anilines via diazotization followed by treatment with potassium iodide. These halogenated anilines are key substrates for various cross-coupling and cyclization reactions. organic-chemistry.org

Cyclization Strategies for 2,3-Dihydro-1H-indol-2-one Formationrsc.orgorganic-chemistry.orgnih.govnih.govnih.govumich.edunih.govmdpi.com

The final and crucial step in the synthesis is the formation of the oxindole ring system. Several elegant and efficient methods have been developed for this transformation.

Ring-Closing Reactions via Amidation and Related Condensationsrsc.orgorganic-chemistry.orgnih.gov

A traditional and straightforward approach to oxindole synthesis is through the intramolecular cyclization of α-haloacetanilides. This reaction, often promoted by a base, involves the formation of an amide bond followed by an intramolecular nucleophilic substitution.

Modern variations of this approach utilize different starting materials and catalysts. For instance, the condensation of anilines with ketenes can generate amide enolates, which can then undergo an oxidative formal [3+2] cycloaddition to form 3,3-disubstituted oxindoles. rsc.orgrsc.org This transition-metal-free method has proven effective for a variety of substituted anilines. rsc.orgrsc.org

Another strategy involves the reaction of 2-indolylmethyl acetates with α-amino acids, which proceeds through an in situ generated 2-alkylideneindolenine intermediate followed by a Michael-type addition and intramolecular cyclization. nih.gov

| Reaction Type | Starting Materials | Key Intermediates | Conditions | Reference |

| Intramolecular Cyclization | α-haloacetanilides | - | Base | - |

| Oxidative [3+2] Cycloaddition | Anilines, Ketenes | Amide enolates, α-amide radicals | Single electron transfer oxidation | rsc.orgrsc.org |

| Michael Addition/Cyclization | 2-indolylmethyl acetates, α-amino acids | 2-alkylideneindolenines | Basic conditions | nih.gov |

Palladium-Catalyzed and Other Transition Metal-Mediated Cyclizationsnih.govrsc.org

Palladium-catalyzed reactions have become powerful tools for the synthesis of oxindoles, offering high efficiency and functional group tolerance. organic-chemistry.org A notable example is the palladium-catalyzed intramolecular α-arylation of amides. This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand to facilitate the C-C bond formation. organic-chemistry.org

The intramolecular cyclization of 2-iodobenzamides, catalyzed by palladium, provides an efficient route to isoindolin-1-ones, which are structurally related to oxindoles. organic-chemistry.org This method highlights the versatility of palladium catalysis in constructing heterocyclic systems. organic-chemistry.org Furthermore, palladium-catalyzed reductive cyclizations of nitroarenes have been developed to form indole (B1671886) and bi-indole structures. nih.govresearchgate.net

The choice of catalyst and reaction conditions can be crucial in directing the cyclization pathway. For instance, in reactions involving 2-N-unprotected-2-alkynylanilines and electron-poor alkenes, the use of PdCl₂ leads to 2,3-disubstituted indoles, while Pd(OAc)₂ with a halide salt can favor N-alkylation. mdpi.com

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |

| Pd(OAc)₂ / PCy₃ or NHC | α-haloacetanilides | Amide α-arylation | Mild conditions, high yields | organic-chemistry.org |

| Pd₂(dba)₃ / Xantphos | 2-iodobenzamides | Intramolecular Cyclization | Synthesis of isoindolin-1-ones | organic-chemistry.org |

| Palladium catalyst / CO | 2-nitroaryl compounds | Reductive Cyclization | Formation of indoles and bi-indoles | nih.govresearchgate.net |

Intramolecular Electrophilic Aromatic Substitution Approaches

A fundamental strategy for the construction of the oxindole ring system is through intramolecular electrophilic aromatic substitution, often in the form of a Friedel-Crafts-type reaction. total-synthesis.comyoutube.com This approach typically involves the cyclization of a suitably substituted precursor, such as an N-aryl-α-haloacetamide. The general mechanism involves the generation of an electrophilic species, often a carbocation or a related intermediate, which is then attacked by the electron-rich aromatic ring of the aniline derivative to form the five-membered heterocyclic ring. total-synthesis.com

For the synthesis of a 5-substituted oxindole like 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, the starting material would be a derivative of 4-cyclohexylaniline. For instance, the reaction of 4-cyclohexylaniline with chloroacetyl chloride would yield N-(4-cyclohexylphenyl)-2-chloroacetamide. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this intermediate undergoes an intramolecular Friedel-Crafts alkylation. youtube.com The Lewis acid coordinates with the chlorine atom, facilitating its departure and generating an acylium ion or a related electrophilic species that cyclizes onto the aromatic ring to yield the target indolone.

An interesting procedure for synthesizing substituted oxindoles involves the intramolecular α-arylation of fluoro- and chloro-substituted anilides, mediated by potassium tert-butoxide in dimethylformamide at 80 °C. nih.gov Palladium-catalyzed intramolecular α-arylations of amides with aryl chlorides have also been shown to be an efficient route to various substituted oxindoles. organic-chemistry.org

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. bas.bgnih.gov The application of microwave-assisted chemistry to the synthesis of oxindole derivatives has proven highly effective. bas.bg

A notable application is the microwave-assisted decarboxylative condensation of substituted isatins with compounds like malonic acid and cyanoacetic acid. mdpi.comnih.govresearchgate.net This method allows for the rapid synthesis of 3-hydroxy-2-oxindoles, with reaction times as short as 5–10 minutes and achieving high yields of up to 98%. mdpi.comnih.govresearchgate.net Another microwave-assisted protocol facilitates the synthesis of 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives through the condensation of isatin (B1672199) derivatives with 1,3-indandione (B147059) in water, using a reusable nanoporous catalyst. bas.bg This method highlights the benefits of combining microwave heating with green chemistry principles, offering very short reaction times and high yields. bas.bg

| Reactants | Conditions | Product Type | Yield | Reference |

| Isatins, Malonic/Cyanoacetic Acids | Microwave (MW), 5-10 min | 3-Hydroxy-2-oxindoles | Up to 98% | mdpi.comnih.gov |

| Isatin derivatives, 1,3-Indandione | MW, SBA-Pr-SO3H, Water, 95 °C | Spirooxindoles | High | bas.bg |

| 4-Aminocoumarin, Benzoylidene malonate | MW, Neat, Lewis Acid, 90 °C, 30 min | Pyrrole-fused coumarins | 85% | nih.gov |

Green Chemistry Methodologies for Indolone Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like oxindoles. sjp.ac.lksjp.ac.lk Key strategies include the use of environmentally benign solvents, catalyst-free reactions, and the development of reusable catalytic systems. sjp.ac.lksjp.ac.lk

Water, as an ideal green solvent, has been successfully employed for the synthesis of oxindole derivatives. acs.orgoup.com For example, an efficient and environmentally friendly method for synthesizing 3,3-di(3-indolyl)oxindoles involves the reaction of various isatins and indoles in water, proceeding in excellent yields without the need for any catalyst. oup.com Similarly, catalyst-free conditions using water as the reaction medium have been developed for the synthesis of 3-substituted-3-hydroxy isoxazole-oxindole hybrids via a Vinylogous Henry reaction, achieving excellent yields (82%-99%) in short reaction times (45-120 min). sjp.ac.lk

Another green approach involves continuous-flow synthesis. A waste-minimized continuous-flow protocol for preparing oxindoles has been developed using a polymer-supported N-heterocyclic carbene palladium complex. acs.org This system utilizes a cyclopentyl methyl ether (CPME)/water azeotropic mixture as the reaction medium, highlighting a move towards more sustainable solvent choices. acs.org

Post-Cyclization Functionalization and Modification Strategies

Once the core 2-oxindole ring, such as 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, is synthesized, further structural diversity can be achieved through various functionalization reactions. These modifications can be targeted at the C-3 position, the N-1 position, or the aromatic phenyl ring.

Reactions at the 3-Position (e.g., Alkenylation, Alkylation, Hydroxylation)

The C-3 position of the oxindole ring is a hub for chemical modifications due to the acidity of the adjacent C-H protons and the reactivity of the neighboring carbonyl group.

Alkenylation: The introduction of an alkenyl group at the C-3 position leads to 3-alkylideneoxindoles, a class of compounds found in several natural products. acs.org These are often synthesized via condensation reactions between an oxindole and a carbonyl compound, though these methods can require harsh conditions. mdpi.com More modern approaches include ferrous salt-catalyzed oxidative alkenylation of indoles with ketones like acetone (B3395972) to directly yield 3-alkylideneindolin-2-ones. mdpi.com Ruthenium-catalyzed C-H alkenylation of indoles with acrylates is another regioselective method for producing 3-alkenylindoles. beilstein-journals.org

Alkylation: The alkylation of the C-3 position is crucial for creating 3,3-disubstituted oxindoles, which often possess a chiral quaternary center of significant biological importance. nih.govnih.gov A variety of methods have been developed, including phase-transfer catalysis, which offers operational simplicity for the enantioselective SN2 alkylation of oxindole enolates. nih.govbeilstein-journals.org Molybdenum-catalyzed asymmetric allylic alkylation provides a highly regio-, diastereo-, and enantioselective route to products containing adjacent quaternary-tertiary stereocenters. nih.gov Nickel catalysis has been employed for the C-3 selective alkylation of 2-oxindoles using secondary alcohols as alkylating agents, presenting a more sustainable alternative to traditional alkyl halides. acs.org

| Reaction Type | Catalyst/Reagent | Substrates | Key Feature | Reference |

| Asymmetric Alkylation | Bifunctional phase-transfer catalyst | Malleable oxindole substrate | Creates all-carbon quaternary stereocenters | nih.gov |

| Allylic Alkylation | Molybdenum complex | 3-monosubstituted oxindoles | High regio-, diastereo-, and enantioselectivity | nih.gov |

| Deacylative Alkylation | Triton B | N-methyl-3-acetyl-2-oxindole, Organic halides | One-pot synthesis of 3,3-disubstituted 2-oxindoles | scielo.br |

| Alkylation | Nickel catalyst | 2-oxindoles, Secondary alcohols | Selective C-3 alkylation with sustainable reagents | acs.org |

Hydroxylation: The synthesis of 3-hydroxy-2-oxindoles is of great interest as these motifs are present in many biologically active molecules. nih.gov An efficient method involves the arginine-catalyzed aldol (B89426) reaction of isatins with α,β-unsaturated ketones. doaj.org Lewis acid-catalyzed Friedel–Crafts alkylation of 3-hydroxy-2-oxindoles with electron-rich phenols can be used to generate 3,3-disubstituted oxindoles. nih.gov Additionally, a one-pot method has been developed to prepare 3-hydroxy-2-oxindoles through acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ. rsc.org

N-Alkylation and N-Acylation Strategies

Modification at the nitrogen atom of the oxindole ring provides another avenue for creating diverse derivatives with potential biological activities.

N-Alkylation: The selective alkylation of the N-1 position of the oxindole scaffold can be challenging due to the competing reactivity of the C-3 position. A successful strategy involves a three-step procedure: first, the C-3 position is reversibly protected, for example, by condensation with an aldehyde like N-methylpyrrole-2-carboxaldehyde. thieme-connect.com This directs the subsequent alkylation to the nitrogen atom using an alkyl halide in the presence of a base such as potassium carbonate. The final step is the reductive removal of the protecting group to yield the N-alkylated oxindole. thieme-connect.com This method provides a reliable pathway to N-alkylated and N-benzylated derivatives in moderate to good yields. thieme-connect.com

N-Acylation: The N-acylation of indoles and related heterocycles is a key transformation for synthesizing a wide range of biologically active compounds. nih.gov Direct N-acylation can be challenging, often requiring reactive and unstable acylating agents like acyl chlorides. nih.gov A milder and more chemoselective method for the N-acylation of indoles uses thioesters as a stable acyl source in the presence of cesium carbonate, affording N-acylindoles in moderate to good yields. nih.gov While direct N-acylation of oxindoles can be complicated by C-acylation, strategies involving specific catalysts or protecting the C-3 position can achieve the desired selectivity. N-Acyl-3,3-difluoro-2-oxoindoles, for example, have been synthesized and used as versatile intermediates. researchgate.net

Aromatic Functionalization on the Phenyl Ring (excluding position 5)

Functionalizing the benzene (B151609) ring of the oxindole core introduces substituents that can modulate the molecule's electronic properties and biological activity. For a molecule like 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, functionalization would target positions 4, 6, and 7.

For instance, electrophilic substitution would likely be directed to position 6 (ortho to the cyclohexyl group and meta to the nitrogen) or position 4 (ortho to the cyclohexyl group). Specific conditions and reagents can be chosen to favor one position over another. For example, procedures have been developed for the selective ortho-chlorination of phenols, which could be adapted for targeted functionalization. organic-chemistry.org Furthermore, sulfoniumization has been reported as a strategy to both solubilize and functionalize polycyclic aromatic compounds, which could potentially be applied to the oxindole system for further modification. rsc.org

Stereoselective Synthesis of Chiral 5-cyclohexyl-2,3-dihydro-1H-indol-2-one Analogs

The generation of chiral 5-cyclohexyl-2,3-dihydro-1H-indol-2-one analogs, where the stereochemistry at the C3 position or at a spirocyclic center is precisely controlled, is a significant area of research. These stereoselective methods are crucial for investigating the specific biological activities of different enantiomers or diastereomers.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of oxindole derivatives. For instance, the use of chiral catalysts can facilitate the enantioselective construction of complex molecular architectures. One notable approach involves the organocatalytic triple Michael domino reaction to produce fully functionalized cyclopentanes bearing an oxindole moiety. rsc.org This method can create up to six stereocenters, including a quaternary one, in a single pot with high stereoselectivity. rsc.org While not explicitly detailing a 5-cyclohexyl substituent, the methodology is applicable to a range of substituted oxindoles.

A key strategy in stereoselective synthesis is the use of chiral phosphoric acids as catalysts. These catalysts can control the enantioselectivity of reactions such as the Fischer indole synthesis to produce cyclopenta[b]indoles. rsc.org The mechanism often involves a dynamic kinetic resolution, where the catalyst accelerates the reaction of one enantiomer of a reaction intermediate over the other. rsc.org

The synthesis of spirooxindoles, where the C3 position of the oxindole is part of a spirocyclic system, is another important area. Enantioselective methods for creating these structures often rely on catalytic 1,3-dipolar cycloadditions of azomethine ylides or cascade reactions. researchgate.net For example, a Michael-Mannich-hemiaminalization-dehydration cascade reaction has been developed for the construction of spirooxindole benzoquinolizine derivatives with high enantioselectivity. nih.gov

The following table summarizes representative examples of stereoselective synthesis of oxindole analogs, highlighting the types of catalysts and the stereochemical outcomes.

| Starting Materials | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

| Isatin derivative, Malononitrile, Ketone | L-proline | 3,3'-Disubstituted oxindole | High dr | nih.gov |

| 3-Pyrrolyl-oxindole, Nitroalkene | Organocatalyst | 3-Pyrrolyl-3,3'-disubstituted oxindole | High ee and dr | kyoto-u.ac.jp |

| Tryptamine derivative, TEMPO | Chiral Phosphate Anion, Photocatalyst | Pyrroloindoline | High ee | researchgate.net |

| 2,2-disubstituted cyclopentane-1,3-dione, Phenylhydrazine derivative | Chiral Phosphoric Acid | Cyclopenta[b]indole | High ee | rsc.org |

ee = enantiomeric excess, dr = diastereomeric ratio

One-Pot and Multicomponent Reaction Strategies for Analog Generation

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials. These strategies are well-suited for the synthesis of libraries of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one analogs for biological screening.

A prominent MCR for synthesizing oxindole derivatives is the three-component reaction involving an isatin, an active methylene (B1212753) compound, and another reactant, often catalyzed by an organocatalyst like L-proline. nih.gov This approach allows for the one-pot synthesis of 3,3'-disubstituted oxindoles with an all-carbon quaternary center in high yields. nih.gov The reaction proceeds through a sequential Knoevenagel condensation/Michael addition. nih.gov

The direct functionalization of the indole core represents another efficient strategy. For instance, the cross-coupling of indole derivatives with cyclohexane (B81311) can be achieved using a radical initiator like di-tert-butyl peroxide (DTBP). This reaction can introduce a cyclohexyl group at various positions on the indole ring, with regioselectivity influenced by the substituents already present on the indole. While this method applies to indoles, subsequent oxidation could potentially yield the desired oxindoles.

Five-component reactions (5CRs) have also been developed for the synthesis of complex heterocyclic structures, including those related to oxindoles. These reactions combine five different starting materials in a single pot to generate intricate products. For example, a 5CR for the synthesis of benzodiazepines has been reported using o-benzenediamine, ethyl malonyl chloride, an aromatic aldehyde, an isocyanide, and water, catalyzed by MgCl2. The principles of such complex MCRs can be adapted for the generation of diverse oxindole analogs.

The following table provides examples of one-pot and multicomponent reactions used to generate oxindole analogs.

| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type | Reference |

| Three-component reaction | Isatin, Malononitrile, Ketone | L-proline | 3,3'-Disubstituted oxindole | nih.gov |

| Three-component reaction | Acid chloride, Terminal alkyne, Hydroxylamine hydrochloride | Pd(PPh3)2Cl2/CuI | 3,5-Disubstituted isoxazole (B147169) (demonstrates in situ ynone formation applicable to oxindole synthesis) | |

| Five-component reaction | Aromatic diamine, Aromatic aldehyde, Isocyanide, Ethyl malonyl chloride, Water | MgCl2 | N-cyclohexyl-2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-benzo[b] rsc.orgdiazepin-3-yl)-2-phenylacetamide (related structure) | |

| One-pot two-step reaction | 3-Hydroxyoxindole, Trichloroacetonitrile, Nucleophile | DBU, Diphenylphosphoric acid | 3,3-Disubstituted oxindole | rsc.org |

Structural Modifications and Analog Design Strategies for 5 Cyclohexyl 2,3 Dihydro 1h Indol 2 One

Rational Design Principles for Structural Diversification

The rational design of analogs of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one is primarily centered on established strategies for modifying the oxindole (B195798) core. A key approach involves structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. This often involves computational methods such as molecular docking to predict the binding modes and affinities of designed analogs.

Another critical principle is the development of a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. For oxindole-based compounds, the pharmacophore typically includes a hydrogen bond donor (the N-H group of the lactam), a hydrogen bond acceptor (the C=O group of the lactam), and various hydrophobic and aromatic features that can be modified. researchgate.netnih.gov

Furthermore, the principle of structural hybridization is often employed, where fragments from different known active compounds are combined to create novel hybrid molecules with potentially enhanced or dual activities. nih.gov For instance, the oxindole core could be combined with fragments known to interact with specific sub-pockets of a target enzyme.

Exploration of Substituent Effects at Various Positions (e.g., N-1, C-3, Aromatic Ring)

The systematic exploration of substituent effects at various positions of the 5-cyclohexyl-2,3-dihydro-1H-indol-2-one scaffold is a cornerstone of lead optimization. Modifications at the N-1, C-3, and the aromatic ring can profoundly influence the compound's biological activity, selectivity, and physicochemical properties.

N-1 Position: The nitrogen atom of the oxindole ring is a common site for modification. Alkylation, arylation, or acylation at this position can introduce new interaction points with the target protein and modulate the compound's lipophilicity and metabolic stability. The introduction of basic amines or other polar groups can improve aqueous solubility.

C-3 Position: The C-3 position is particularly amenable to a wide range of modifications. The introduction of substituents at this position can be achieved through various chemical reactions, leading to a diverse array of analogs. A common strategy is the Knoevenagel condensation with aldehydes or ketones to introduce a substituted benzylidene group at the C-3 position. The nature of the substituent on the benzylidene moiety can have a significant impact on activity. For example, in a series of 3-substituted oxindole derivatives, the presence of a bromo atom on a phenyl or heteroaromatic ring was found to be critical for antidepressant activity. nih.gov

Aromatic Ring: The aromatic ring of the oxindole core provides another avenue for modification. While the parent compound has a cyclohexyl group at the 5-position, the introduction of other substituents at the 4-, 6-, and 7-positions can fine-tune the electronic properties and steric profile of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity and binding interactions of the oxindole ring system.

To illustrate the impact of substitutions, the following interactive data table, based on representative findings from the broader oxindole literature, showcases how different substituents at various positions can modulate biological activity.

| Compound ID | N-1 Substituent | C-3 Substituent | Aromatic Ring Substitution | Representative Biological Activity (IC50, µM) |

| Parent | H | H | 5-cyclohexyl | >10 |

| Analog 1 | CH3 | H | 5-cyclohexyl | 5.2 |

| Analog 2 | H | =CH-Ph | 5-cyclohexyl | 2.1 |

| Analog 3 | H | =CH-(4-Br-Ph) | 5-cyclohexyl | 0.8 |

| Analog 4 | H | H | 5-cyclohexyl, 6-F | 7.5 |

This table is for illustrative purposes and the data is representative of general trends observed in oxindole chemistry, not specific to 5-cyclohexyl-2,3-dihydro-1H-indol-2-one for which specific public data is limited.

Isosteric Replacements of the Cyclohexyl Moiety and Other Key Functional Groups

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to improve the properties of a lead compound while maintaining its key binding interactions. In the context of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, several isosteric replacements can be envisioned.

Cyclohexyl Moiety: The cyclohexyl group at the 5-position is a lipophilic, non-planar substituent. Depending on the target protein's binding pocket, replacing the cyclohexyl ring with other groups can be beneficial.

Aromatic rings: A common isosteric replacement for a cyclohexyl ring is a phenyl ring. This would introduce aromaticity and the potential for π-π stacking interactions.

Heterocyclic rings: Replacing the cyclohexyl ring with five- or six-membered heterocycles (e.g., piperidine, morpholine, thiophene, or pyridine) can introduce heteroatoms that can act as hydrogen bond donors or acceptors, potentially forming new interactions with the target and improving solubility.

Smaller or larger cycloalkanes: Exploring different ring sizes, such as cyclopentyl or cycloheptyl, can probe the steric limits of the binding pocket.

Rigid bicyclic systems: To reduce conformational flexibility and potentially increase binding affinity, the cyclohexyl group could be replaced with rigid bicyclic scaffolds like bicyclo[1.1.1]pentane or cubane.

The following table illustrates potential isosteric replacements for the cyclohexyl group and their anticipated impact on molecular properties.

| Original Group | Isosteric Replacement | Potential Impact on Properties |

| Cyclohexyl | Phenyl | Increased potential for π-stacking, altered electronics |

| Cyclohexyl | Piperidinyl | Increased polarity, potential for H-bonding, improved solubility |

| Cyclohexyl | Thienyl | Aromatic character, potential for specific sulfur interactions |

| Cyclohexyl | Bicyclo[1.1.1]pentyl | Increased rigidity, altered exit vectors for further substitution |

This table presents hypothetical isosteric replacements and their generally expected effects based on established medicinal chemistry principles.

Other Functional Groups: The lactam moiety of the oxindole core can also be a target for isosteric replacement. For example, the carbonyl group could be replaced with a thiocarbonyl group, or the entire lactam ring could be replaced with a different heterocyclic system that maintains a similar spatial arrangement of key interaction points.

Conformational Analysis of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one and its Derivatives

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one and its derivatives is essential to understand their preferred shapes and how these are influenced by structural modifications.

Furthermore, the introduction of substituents, particularly at the C-3 position, can introduce new stereocenters and restrict the rotation of single bonds, leading to distinct conformational preferences. For example, the geometry of the double bond in 3-benzylidene oxindoles (E/Z isomers) can dramatically influence biological activity.

Design and Synthesis of Rigidified or Flexible Analogs to Probe Chemical Space

To systematically explore the chemical space around 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, both rigidified and flexible analogs can be designed and synthesized.

Rigidified Analogs: Introducing conformational constraints into a molecule can lock it into a bioactive conformation, which can lead to increased potency and selectivity. This can be achieved by:

Introducing rings: Creating spirocyclic systems at the C-3 position is a common strategy to rigidify the oxindole scaffold. For example, the reaction of isatins with various dipolarophiles can lead to the formation of spiro-pyrrolidinyl or spiro-isoxazolidinyl oxindoles.

Introducing double or triple bonds: Incorporating unsaturation can restrict bond rotation.

Flexible Analogs: In some cases, increasing the flexibility of a molecule can be advantageous, allowing it to adapt to different conformations of a flexible binding site. This can be achieved by:

Introducing longer alkyl chains: Replacing a rigid group with a flexible alkyl chain can allow for more conformational freedom.

Breaking ring systems: Converting a cyclic substituent to an acyclic one increases flexibility.

The design and synthesis of both rigid and flexible analogs provide valuable information about the conformational requirements of the target and help to map the contours of the binding site.

Theoretical and Computational Investigations of 5 Cyclohexyl 2,3 Dihydro 1h Indol 2 One

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one are fundamental to its reactivity and intermolecular interactions. Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these properties.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For oxindole (B195798) derivatives, the HOMO is typically located on the electron-rich indole (B1671886) core, while the LUMO is often situated on the fused ring system, including the carbonyl group. nih.gov The introduction of a cyclohexyl group at the 5-position, being a saturated hydrocarbon, is expected to have a modest electronic effect, slightly increasing the electron density of the benzene (B151609) ring through inductive effects, which could subtly alter the HOMO-LUMO gap. The stability of interactions is inversely correlated to the energy gap between HOMO and LUMO orbitals. rsc.org

Electrostatic Potential (ESP): The molecular electrostatic potential surface maps the electrostatic potential onto the electron density surface of the molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, the ESP map would show negative potential (red and yellow regions) around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. The hydrogen atom on the nitrogen would exhibit a positive potential (blue region), marking it as a hydrogen bond donor and a site prone to deprotonation. bhu.ac.in The cyclohexyl group would be largely non-polar, contributing to the molecule's lipophilicity.

Table 1: Illustrative Electronic Properties of a Substituted Oxindole Core This table presents typical calculated values for a generic substituted 2-oxindole to illustrate the concepts. Specific values for 5-cyclohexyl-2,3-dihydro-1H-indol-2-one would require dedicated calculations.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | ~3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Landscape Exploration via Molecular Mechanics and Quantum Chemistry

The three-dimensional structure and flexibility of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one are critical for its interactions. The presence of the bulky and flexible cyclohexyl group introduces several possible low-energy conformations.

The conformational landscape can be explored using a combination of molecular mechanics for a rapid initial search, followed by more accurate quantum chemistry methods (like DFT) to refine the energies of the most stable conformers. The cyclohexyl ring itself can adopt several conformations, with the chair form being the most stable. rsc.org The orientation of this chair relative to the planar oxindole ring system (axial vs. equatorial attachment) and the rotational position around the C-C bond connecting the two rings are key degrees of freedom. X-ray crystallography studies on related compounds show that the cyclohexane (B81311) ring typically adopts a chair conformation. rsc.org Computational modeling allows for the determination of the relative energies of these different conformers, identifying the global minimum energy structure and other low-lying conformers that may be populated at room temperature.

Reaction Pathway Elucidation and Transition State Analysis using Density Functional Theory (DFT)

DFT is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. coe.edursc.org For 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, this could involve studying reactions such as N-alkylation, C3-functionalization, or oxidation.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For instance, in an SN2 alkylation at the C3 position, DFT can be used to model the approach of the electrophile, the formation of the enolate intermediate, and the final bond formation. nih.gov Transition state analysis, which involves locating the first-order saddle point on the potential energy surface and analyzing its vibrational frequencies, provides the activation energy barrier for a given reaction step. coe.edu This information is crucial for predicting reaction rates and understanding stereoselectivity. Studies on oxindole cyclization reactions have used DFT to reveal that acid-assisted protonation of the carbonyl oxygen significantly lowers the activation energy. jst.go.jpnih.gov

Prediction of Spectroscopic Signatures for Mechanistic Studies

Computational methods can predict various spectroscopic properties, which serve as a powerful complement to experimental data for structure elucidation and mechanistic investigations.

Theoretical NMR Shifts: Calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework can aid in the assignment of complex experimental spectra. nih.gov For 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, this would be particularly useful for distinguishing between the numerous non-equivalent protons and carbons of the cyclohexyl ring and for confirming the substitution pattern on the oxindole core. Comparing calculated shifts for different potential isomers or conformers with experimental data can help identify the correct structure.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of vibrational modes. nih.gov For the target molecule, characteristic frequencies would include the C=O stretch of the lactam (amide) group, the N-H stretch, and various C-H stretches and bends of the aromatic and cyclohexyl moieties. These predicted frequencies can help in the interpretation of experimental IR spectra.

Table 2: Illustrative Predicted Spectroscopic Data This table shows representative data types that can be generated computationally. Actual values are specific to the molecule and computational method.

| Spectroscopic Data Type | Predicted Information | Application |

|---|---|---|

| 1H NMR Chemical Shifts (ppm) | Values for each proton | Aids in assigning experimental spectra and confirming structure. chemicalbook.com |

| 13C NMR Chemical Shifts (ppm) | Values for each carbon | Complements 1H NMR for complete structural elucidation. nih.gov |

| Vibrational Frequencies (cm-1) | C=O stretch, N-H stretch, etc. | Helps interpret experimental IR and Raman spectra. |

In Silico Screening for Novel Reactivity or Interaction Modalities

In silico screening allows for the high-throughput computational evaluation of a molecule's potential for various types of interactions or reactions. While often used in drug discovery to screen against biological targets, the principles can be applied to explore novel chemical reactivity. nih.gov

For 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, one could screen its interaction with a virtual library of reactants or catalysts. By calculating interaction energies and geometries, it's possible to predict whether the molecule is likely to undergo certain types of transformations, for example, cycloaddition reactions or metal-catalyzed cross-couplings. rsc.orgrsc.org Analysis of the molecule's electronic properties (like the HOMO/LUMO surfaces and ESP) can guide the design of these screens, focusing on reactions that exploit the predicted reactive sites. This approach can accelerate the discovery of new synthetic methodologies for modifying the oxindole scaffold.

Solvation Effects and Intermolecular Interactions

The behavior of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one in solution is governed by its interactions with solvent molecules. Computational models can simulate these effects to provide a more realistic picture of the molecule's properties and reactivity in a condensed phase.

Solvation Models: Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for estimating how a solvent might influence conformational equilibria and reaction energetics. researchgate.net Explicit solvation models, where individual solvent molecules are included in the calculation (often through molecular dynamics simulations), provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

Intermolecular Interactions: The primary intermolecular interactions for 5-cyclohexyl-2,3-dihydro-1H-indol-2-one would be hydrogen bonding (via the N-H donor and C=O acceptor) and dispersion forces (van der Waals interactions), the latter being significant due to the large, non-polar cyclohexyl group. nih.gov Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in crystal structures, providing insights into how molecules pack and interact with their neighbors. researchgate.net Understanding these interactions is key to predicting physical properties like melting point, boiling point, and solubility.

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Studies of 5 Cyclohexyl 2,3 Dihydro 1h Indol 2 One

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of reaction products and for elucidating the fragmentation pathways of complex molecules like 5-cyclohexyl-2,3-dihydro-1H-indol-2-one. By providing exact mass measurements with high accuracy (typically to within 5 ppm), HRMS allows for the determination of elemental compositions, distinguishing between isobaric compounds and confirming the identity of novel products.

In mechanistic studies of oxindole (B195798) derivatives, HRMS coupled with techniques like electrospray ionization (ESI) is used to analyze reaction mixtures and identify intermediates and final products. For instance, in studies on the oxidative fragmentation of oxindoles, HRMS is crucial for confirming the structures of resulting aniline (B41778) derivatives and various heterocyclic scaffolds. caltech.edu The fragmentation patterns observed in the tandem mass spectra (MS/MS) offer deep insights into the molecule's structure and stability.

For 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, the fragmentation would likely be initiated by cleavage of the cyclohexyl ring or fragmentation of the oxindole core itself. Common fragmentation pathways for related oxindole systems include the loss of CO, cleavages adjacent to the lactam ring, and rearrangements. caltech.edumdpi.com For example, studies on prazoles, which also contain heterocyclic rings, show that heterolytic fragmentations and rearrangements like the caltech.edunih.gov-H or caltech.eduwikipedia.org-H migration are common pathways. mdpi.com Smiles rearrangements have also been observed in the fragmentation of related sulfur-containing heterocycles. mdpi.com

Table 1: Representative HRMS Fragmentation Data for Analogous Heterocyclic Systems This table illustrates typical fragmentation patterns observed in compounds containing structural motifs similar to 5-cyclohexyl-2,3-dihydro-1H-indol-2-one. The exact fragments for the title compound would require experimental verification.

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Fragmentation Type | Reference Compound Type |

|---|---|---|---|---|

| [M+H]⁺ | [M+H-CO]⁺ | Carbon Monoxide (CO) | Decarbonylation | Oxindole Core |

| [M+H]⁺ | [M+H-C₄H₈]⁺ | Butene | Side-chain Cleavage (e.g., from t-butyl group) | Substituted Oxindole |

| [M+H]⁺ | [M+H-SO₂]⁺ | Sulfur Dioxide (SO₂) | Extrusion from Sulfone | Prazole Sulfone mdpi.com |

| [M+H]⁺ | - | - | Smiles Rearrangement | Prazole Derivatives mdpi.com |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation, Conformational Dynamics, and Reaction Monitoring

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete structural assignment of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for assembling the molecular puzzle. nih.govmdpi.com

¹H NMR: Would provide information on the number of different types of protons and their integrations. The aromatic protons on the benzene (B151609) ring, the CH₂ group of the five-membered ring, the methine proton of the cyclohexyl group, and the NH proton would all have characteristic chemical shifts.

¹³C NMR: Would show distinct signals for each carbon atom, including the characteristic carbonyl (C=O) signal of the lactam ring (typically δ > 170 ppm). nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H), allowing for the tracing of spin systems through the cyclohexyl ring and the indolone fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), providing an unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting different fragments of the molecule, for example, linking the cyclohexyl substituent to the aromatic ring of the oxindole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing key information for determining the molecule's stereochemistry and preferred conformation in solution.

For reaction monitoring, NMR spectroscopy is a non-destructive technique that allows for the real-time observation of the disappearance of starting materials and the appearance of products, providing kinetic data and insight into reaction pathways. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-cyclohexyl-2,3-dihydro-1H-indol-2-one These are estimated values based on data from analogous substituted oxindoles and indoles. nih.govrsc.orgmdpi.com Experimental verification is required.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| C2 (C=O) | - | ~175-180 | H3, H4, H7a → C2 |

| C3 (-CH₂-) | ~3.5 | ~36 | H3 → C2, C3a, C4, C7a |

| C3a | - | ~125-130 | H3, H4 → C3a |

| C4 | ~7.0 (d) | ~124 | H4 → C3, C3a, C5, C6, C7a |

| C5 | - | ~140-145 | H4, H6, H1' → C5 |

| C6 | ~7.1 (dd) | ~125 | H6 → C4, C5, C7, C7a |

| C7 | ~6.8 (d) | ~109 | H7 → C5, C6, C7a |

| C7a | - | ~140-145 | H3, H4, H7 → C7a |

| N1-H | ~8.0-9.0 (s) | - | NH → C2, C7a |

| C1' (Cyclohexyl) | ~2.5 (tt) | ~44 | H1' → C4, C5, C6 |

| C2'/C6' (Cyclohexyl) | ~1.8 (m) | ~34 | - |

| C3'/C5' (Cyclohexyl) | ~1.4 (m) | ~26 | - |

| C4' (Cyclohexyl) | ~1.2 (m) | ~27 | - |

X-ray Crystallography of Key Derivatives or Intermediates for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. nih.gov

In mechanistic studies, X-ray crystallography can be used to isolate and characterize stable intermediates or final products, providing concrete evidence for proposed reaction pathways. For example, the structure of a palladacycle intermediate has been confirmed by X-ray crystallography in studies of palladium-catalyzed reactions involving oxindoles. nih.gov

Table 3: Typical Crystallographic Data for an Oxindole Derivative This table presents hypothetical but realistic crystallographic parameters for a compound like 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, based on published data for related structures. nih.gov

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 98.5° | Defines the size and shape of the repeating unit of the crystal. |

| Z (Molecules per unit cell) | 4 | Indicates the number of molecules in the unit cell. |

| Calculated Density | 1.25 g/cm³ | Provides a measure of the packing efficiency in the crystal. |

| Key Bond Length (C2=O) | ~1.23 Å | Confirms the double bond character of the carbonyl group. |

| Key Bond Length (N1-C2) | ~1.36 Å | Characteristic of an amide bond within a lactam. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying specific functional groups and can be used to monitor the progress of a reaction by observing the disappearance or appearance of characteristic vibrational bands.

For 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, the most prominent features in its IR spectrum would be:

N-H stretch: A sharp to moderately broad band around 3200-3400 cm⁻¹, characteristic of the lactam N-H group.

C=O stretch: A very strong, sharp absorption band around 1700-1720 cm⁻¹, corresponding to the lactam carbonyl group. This is often the most diagnostic peak for the oxindole core.

C-H stretches: Bands for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the cyclohexyl and methylene (B1212753) groups (below 3000 cm⁻¹).

C=C stretches: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like C=C aromatic stretches often give stronger Raman signals than IR. In-situ IR or Raman spectroscopy can be powerful for mechanistic studies, allowing for the direct observation of transient species, as demonstrated by the detection of a 2-acylphenylisocyanate intermediate in an oxindole fragmentation reaction. caltech.edu

Table 4: Characteristic Vibrational Frequencies for 5-cyclohexyl-2,3-dihydro-1H-indol-2-one Based on general values for substituted oxindoles. nih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Lactam N-H | Stretching | 3200 - 3400 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Cyclohexyl, CH₂) | Stretching | 2850 - 2960 | Strong |

| Lactam C=O | Stretching | 1700 - 1720 | Very Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Variable |

| C-N | Stretching | 1200 - 1350 | Medium |

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. nih.gov UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the energy required to promote an electron from a lower energy orbital (like the highest occupied molecular orbital, HOMO) to a higher energy one (like the lowest unoccupied molecular orbital, LUMO). worldscientific.com

The oxindole core is a known chromophore. For 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, one would expect to see absorption bands in the UV region, likely corresponding to π-π* transitions of the aromatic system. Studies on related spiro-oxindole derivatives show absorption maxima (λ_max) in the range of 295-305 nm. researchgate.net The position and intensity of these bands can be sensitive to substitution on the aromatic ring and the solvent environment. In some cases, UV-Vis spectroscopy can be used to distinguish between E/Z isomers of related compounds, as the extent of conjugation affects the absorption spectrum. researchgate.net

Fluorescence spectroscopy measures the light emitted when an excited electron returns to the ground state. Many indole (B1671886) and oxindole derivatives are fluorescent. nih.govworldscientific.com The difference between the absorption maximum and the emission maximum is known as the Stokes shift. The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and fluorescence lifetime are key parameters that characterize the photophysical behavior of the molecule. These properties are critical in applications where the molecule might be used as a fluorescent probe. nih.gov For example, studies on thiazoloindole amino acids, which are also fluorescent, have demonstrated their potential for imaging applications. acs.org

Table 5: Representative Photophysical Data for Oxindole-Based Chromophores Illustrative data based on published results for various oxindole and indole derivatives. researchgate.netacs.org

| Parameter | Typical Range/Value | Significance | Reference Compound Type |

|---|---|---|---|

| Absorption λ_max (nm) | 290 - 400 | Energy of electronic excitation (HOMO-LUMO gap). | Spiro-oxindoles researchgate.net, Molecular Motors acs.org |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 10,000 - 50,000 | Probability of the electronic transition. | General Aromatic Chromophores |

| Emission λ_em (nm) | 350 - 550 | Energy of fluorescence emission. | Spiro-oxindoles researchgate.net, Thiazoloindoles acs.org |

| Stokes Shift (nm) | 50 - 150 | Energy lost in the excited state before emission. | Thiazoloindoles acs.org |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.9 | Efficiency of the fluorescence process. | Thiazoloindoles acs.org |

| Fluorescence Lifetime (τ, ns) | 1 - 10 | Duration of the excited state. | Thiazoloindoles acs.org |

Circular Dichroism (CD) Spectroscopy for Chiral Analogs

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. rsc.org This technique is exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. While 5-cyclohexyl-2,3-dihydro-1H-indol-2-one itself is achiral, many of its important derivatives, particularly spirooxindoles, possess chiral centers. nih.govrsc.org

For chiral analogs, CD spectroscopy is a powerful tool for:

Determining Absolute Configuration: By comparing the experimental CD spectrum to spectra calculated using computational methods (like Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry of a chiral center can often be assigned.

Studying Conformational Changes: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. Changes in conformation, such as the ring-flipping of a substituent or the orientation of different parts of the molecule, can lead to significant changes in the CD signal.

Monitoring Chiral Processes: In the study of asymmetric reactions or the rotational cycle of molecular motors based on the oxindole scaffold, CD spectroscopy can track the changes in chirality over time. acs.org For instance, the photochemical and thermal isomerization steps of a visible-light-driven oxindole motor were monitored by observing the inversion of the CD signal, confirming the change in helicity during its rotational cycle. acs.org

The resulting CD spectrum, a plot of differential absorption (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer.

Applications of 5 Cyclohexyl 2,3 Dihydro 1h Indol 2 One and Its Derivatives in Chemical Research

Development as Scaffolds for Novel Synthetic Reagents or Ligands

The 1,3-dihydro-2H-indol-2-one framework serves as a versatile scaffold for the synthesis of new chemical entities. nih.gov The inherent reactivity of the C3 position and the N1 nitrogen allows for a variety of chemical modifications, making it an attractive starting point for creating novel synthetic reagents and ligands. While the broader class of 5-substituted-1,3-dihydro-2H-indol-2-ones has been used to generate libraries of compounds for biological screening, the specific use of the 5-cyclohexyl derivative as a foundational scaffold for reagents not intended for immediate biological application is a more specialized area of research. nih.gov

The development of derivatives often involves multi-component reactions, such as the Biginelli reaction, to introduce complex functionalities. nih.gov For instance, various 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives have been synthesized, demonstrating the scaffold's utility in building complex heterocyclic systems. nih.gov The cyclohexyl group in the 5-position can influence the solubility and conformational properties of these resulting complex molecules, which is a critical consideration in the design of new ligands for catalysis or reagents for organic synthesis.

Further research is focused on leveraging the 5-cyclohexyl-2,3-dihydro-1H-indol-2-one scaffold to create ligands for metal-catalyzed cross-coupling reactions or as organocatalysts, where the cyclohexyl group could play a role in controlling the steric environment around a catalytic center.

Utility as Chemical Probes for Mechanistic Studies in Chemical Biology

Chemical probes, such as fluorescent reporters and photoaffinity labels, are indispensable tools for elucidating biological mechanisms. The development of such probes from the 5-cyclohexyl-2,3-dihydro-1H-indol-2-one scaffold is an area of active interest. While direct examples for this specific molecule are not abundant, the general strategy involves conjugating a reporter group (e.g., a fluorophore) to the core scaffold without abolishing its interaction with a target biomolecule.

For example, fluorescent derivatives of other cyclohexyl-containing ligands have been successfully synthesized to study their cellular uptake and localization. nih.gov In these cases, fluorescent tags like 7-nitrobenz-2-oxa-1,3-diazole (NBD) or dansyl groups are attached via a linker to the core molecule. nih.gov A similar approach could be applied to 5-cyclohexyl-2,3-dihydro-1H-indol-2-one to create fluorescent probes. These probes could then be used in techniques like fluorescence microscopy or flow cytometry to visualize the distribution of the molecule within cells and organelles, providing insights into its mechanism of action without necessarily being tied to a clinical outcome. nih.gov

The development of these tools is crucial for understanding how small molecules interact with complex biological systems at a molecular level. The synthesis of such probes based on the 5-cyclohexyl-2,3-dihydro-1H-indol-2-one scaffold would enable detailed mechanistic studies in chemical biology.

Exploration as Components in Supramolecular Chemistry or Advanced Materials Science

The potential use of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one and its derivatives in supramolecular chemistry and materials science is an intriguing, yet underexplored, area. The structure of the molecule, with its rigid aromatic core, hydrogen-bonding capabilities (N-H and C=O groups), and the bulky, non-polar cyclohexyl group, suggests that it could participate in self-assembly processes to form ordered supramolecular structures.

The interplay of hydrogen bonding and van der Waals interactions could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The cyclohexyl group, in particular, could influence the packing of the molecules in the solid state, potentially leading to the formation of liquid crystalline phases or other forms of organized matter.

Furthermore, the incorporation of this scaffold into polymeric materials could impart unique properties. For example, polymerization of derivatives functionalized with polymerizable groups could lead to polymers with interesting thermal, mechanical, or optical properties. The inherent properties of the 5-cyclohexyl-2,3-dihydro-1H-indol-2-one core could be translated into the macroscopic properties of the resulting material. While specific examples are yet to be widely reported, the fundamental structural features of this compound make it a promising candidate for future exploration in materials science.

Use in Catalyst Design or Ligand Development

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The 2-oxindole scaffold is a viable platform for the design of such ligands, and the presence of a cyclohexyl group at the 5-position can be exploited to influence the stereochemical outcome of catalytic reactions.

While the direct application of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one as a catalyst or ligand is not yet extensively documented, the broader class of indole (B1671886) derivatives has been used in organocatalysis. For example, chiral phosphoric acids have been used to catalyze asymmetric reactions involving indole-containing substrates. acs.orgrsc.org The synthesis of chiral derivatives of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one could lead to novel chiral ligands for a variety of metal-catalyzed transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions.

The design of such ligands would involve the introduction of a coordinating group, such as a phosphine (B1218219), amine, or alcohol, elsewhere on the molecule, while the chiral center could be established at the C3 position or on a substituent. The cyclohexyl group would serve as a bulky, stereodirecting group, influencing the approach of substrates to the catalytic center and thereby controlling the enantioselectivity of the reaction. The exploration of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one in this context holds significant promise for the development of new and efficient catalytic systems.

Future Research Perspectives on 5 Cyclohexyl 2,3 Dihydro 1h Indol 2 One

Emerging Synthetic Methodologies and Catalyst Development

The synthesis of substituted oxindoles is a mature field, yet the pursuit of more efficient, selective, and sustainable methods continues. rsc.orgnih.gov Future synthetic strategies for 5-cyclohexyl-2,3-dihydro-1H-indol-2-one will likely focus on late-stage C-H functionalization and the development of novel catalyst systems.

Emerging trends point towards the use of transition-metal catalysis for direct C-H activation, which would allow for the introduction of the cyclohexyl group onto a pre-formed oxindole (B195798) core or the cyclization of a suitably substituted aniline (B41778). rsc.orgacs.org Palladium-catalyzed methods have been effective for the α-arylation of amides to form oxindoles, and future work could adapt these systems for cyclohexylation. acs.orgorganic-chemistry.org Research into ruthenium-, rhodium-, and cobalt-based catalysts is also expanding the toolbox for indole (B1671886) and oxindole synthesis, offering alternative reactivity and selectivity. mdpi.com For instance, cobalt-catalyzed cross-dehydrogenative coupling presents a promising atom-economical route. mdpi.com

Beyond traditional transition metals, silver-catalyzed indole synthesis has gained traction, providing mild conditions for various cyclization reactions. nih.gov A significant future direction is the development of dual catalytic systems, such as combining photoredox catalysis with transition metal catalysis, to enable novel, low-energy reaction pathways for C-H/C-H oxidative coupling. researchgate.net

Organocatalysis also presents a frontier for the enantioselective synthesis of related chiral oxindoles, which could be adapted for this achiral molecule's precursors to control subsequent transformations. rsc.org The development of catalysts that are more robust, cheaper, and operate under greener conditions (e.g., in water or under microwave irradiation) will be a key focus. researchgate.netmdpi.com

Table 1: Potential Catalytic Systems for Future Synthesis

| Catalyst Type | Reaction Type | Potential Advantage | Reference |

|---|---|---|---|

| Palladium (Pd) | Intramolecular C-H Functionalization / α-Arylation | High functional group tolerance and established effectiveness. | acs.orgorganic-chemistry.org |

| Copper (Cu) | Aryl Amidation / Cyclization | Cost-effective metal for branch-selective synthesis. | acs.org |

| Rhodium (Rh) / Ruthenium (Ru) | Domino Conjugate Addition / Cycloisomerization | Access to complex derivatives and alternative reaction pathways. | organic-chemistry.orgmdpi.com |

| Cobalt (Co) | Cross-Dehydrogenative Coupling | High atom economy and use of less expensive metals. | mdpi.com |

| Dual Photoredox/Metal | Oxidative C-H/C-H Coupling | Mild, light-driven reactions enabling unique transformations. | researchgate.net |

| Organocatalysts | Asymmetric Synthesis of Precursors | Metal-free, enantioselective routes. | rsc.org |

Unexplored Chemical Transformations and Reactivity Patterns

While the C3 position of the oxindole ring is well-studied, future research will likely investigate the untapped reactivity of other positions on the 5-cyclohexyl-2,3-dihydro-1H-indol-2-one scaffold. juniperpublishers.comrsc.org The electron-donating nature of the 5-cyclohexyl group could influence the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring, potentially directing functionalization to the C4, C6, or C7 positions.

Unexplored transformations could include:

Oxidative Reactions: The oxidation of the oxindole core can lead to isatins or other valuable intermediates. juniperpublishers.comresearchgate.net The influence of the 5-cyclohexyl substituent on these processes is unknown.

Cycloaddition Reactions: The oxindole core can participate in various cycloaddition reactions to build complex spirocyclic systems. mdpi.comwhiterose.ac.uk Exploring [3+2] or [2+2] cycloadditions with the 5-cyclohexyl derivative could yield novel molecular architectures. whiterose.ac.ukresearchgate.net

Ring-Opening and Rearrangement: Under specific conditions, the lactam ring could undergo cleavage or rearrangement, providing access to different heterocyclic systems.

Electrochemical Transformations: The electrochemical oxidation of 5-substituted indoles has been shown to produce redox-active films, suggesting that 5-cyclohexyl-2,3-dihydro-1H-indol-2-one could be a precursor to novel electroactive materials. rsc.org

Investigating these reactivity patterns will be crucial for diversifying the chemical space accessible from this starting material, leading to derivatives with new properties and applications. rsc.org

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research. nih.gov For 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, in silico methods will accelerate discovery and innovation in several key areas.

Reaction Prediction and Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for its synthesis and subsequent transformations. This can help predict the feasibility of new reactions, understand regioselectivity, and optimize conditions before extensive experimental work is undertaken.

Property Prediction: Computational tools like SwissADME can predict pharmacokinetic properties (ADME) for derivatives, guiding the design of new bioactive molecules. tandfonline.commdpi.com Quantum chemical calculations can predict tautomeric stability, which is crucial as different tautomers can exhibit different biological activities. nih.gov

Virtual Screening and Target Identification: If this scaffold is pursued for drug discovery, molecular docking simulations can be used to screen it against libraries of biological targets, such as protein kinases, to identify potential interactions and guide the design of more potent and selective inhibitors. nih.govmdpi.com For example, oxindole derivatives have been successfully docked into the binding site of VEGFR-2. nih.gov

Machine Learning: The use of machine learning and AI to predict reaction outcomes from large datasets represents a significant leap forward. rsc.org As more data on oxindole chemistry is generated, these models could predict optimal conditions for synthesizing specific derivatives of the 5-cyclohexyl scaffold.

Innovative Applications as Advanced Chemical Tools and Materials

Beyond its potential in medicinal chemistry, the unique structure of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one makes it a candidate for novel applications in materials science and chemical biology.

Chemical Probes: The oxindole scaffold is present in many bioactive probes. juniperpublishers.com The 5-cyclohexyl derivative could be functionalized with reporter tags (e.g., fluorophores or biotin) to create chemical tools for studying biological processes or for use in target identification.

Advanced Materials: As suggested by electrochemical studies on related compounds, this molecule could serve as a monomer for the synthesis of novel polymers or redox-active films. rsc.org The cyclohexyl group could impart desirable properties such as solubility in organic solvents and specific packing arrangements in the solid state, influencing the material's electronic and physical properties.

Scaffold for Diversity-Oriented Synthesis: The compound can serve as a versatile starting point for creating libraries of structurally diverse molecules for high-throughput screening. nih.gov Its established core and the potential for functionalization at multiple sites make it an ideal platform for exploring new chemical space. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The future of chemical synthesis lies in automation and miniaturization to accelerate the discovery process. nih.gov The 5-cyclohexyl-2,3-dihydro-1H-indol-2-one scaffold is well-suited for integration into these modern workflows.

Automated synthesis platforms, which use robotic systems and microfluidics, can perform, analyze, and optimize reactions on a nano- or micro-scale. researchgate.netnih.gov This allows for the rapid exploration of a wide range of reaction conditions and building blocks to create a library of derivatives based on the 5-cyclohexyl-oxindole core. Acoustic droplet ejection (ADE) technology, for instance, enables reactions to be run on a nanomole scale, dramatically reducing waste and cost while increasing throughput. nih.gov

Pairing automated synthesis with high-throughput screening (HTS) creates a powerful cycle of design, synthesis, and testing. Large libraries of derivatives can be quickly synthesized and then screened for biological activity or material properties, with the resulting data fed back into the design process, potentially guided by machine learning algorithms. rsc.orgnih.gov

Table 2: High-Throughput Workflow Integration

| Platform/Technology | Application to Scaffold | Key Advantage | Reference |

|---|---|---|---|

| Automated Synthesis (e.g., ADE) | Rapid library generation of derivatives | Miniaturization, speed, reduced waste | nih.gov |

| Microfluidic Reactors | Reaction optimization and synthesis | Precise control over reaction parameters, enhanced safety | researchgate.net |

| High-Throughput Screening (HTS) | Screening of derivative libraries for bioactivity | Massive parallel testing to identify lead compounds | nih.gov |

| Machine Learning | Predicting reaction outcomes and biological activity | Data-driven optimization and design | rsc.org |

Multidisciplinary Approaches for Expanding the Chemical Utility of the Scaffold

The full potential of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one will be realized through collaborations that bridge traditional scientific disciplines. The inherent versatility of the oxindole core invites a multidisciplinary approach to unlock its utility. nih.govnih.gov

Chemistry and Biology: Synthetic chemists can collaborate with biologists and pharmacologists to design and create derivatives with specific biological activities. mdpi.comnih.gov This synergy is essential for developing new therapeutic agents or chemical probes to investigate complex biological systems.

Chemistry and Materials Science: Collaborations with materials scientists can guide the synthesis of derivatives designed to self-assemble into ordered structures or to act as components in electronic devices, sensors, or smart materials. rsc.org The cyclohexyl group's impact on solid-state packing and solubility will be of particular interest.

Chemistry and Computational Science: A strong partnership between synthetic chemists and computational scientists will be crucial. Predictive modeling can significantly reduce the experimental effort required to develop new syntheses and applications, making the discovery pipeline more efficient. nih.govrsc.org

By embracing these multidisciplinary strategies, the research community can move beyond incremental advances and uncover truly innovative roles for the 5-cyclohexyl-2,3-dihydro-1H-indol-2-one scaffold.

Q & A

Q. What are the common synthetic routes for 5-cyclohexyl-2,3-dihydro-1H-indol-2-one, and how are key intermediates stabilized?

The synthesis typically involves multi-step routes, including cyclization, substitution, and functionalization. For example:

- Cyclization of indole precursors : Cyclohexyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution on indole intermediates. Reaction conditions (e.g., temperature, catalysts) are critical for yield optimization .

- Protection/deprotection strategies : Amino or ketone groups in intermediates may require protection (e.g., using Boc groups) to prevent side reactions during subsequent steps .

- Purification : Column chromatography or recrystallization is often employed to isolate high-purity products, with yields ranging from 40–70% depending on substituent complexity .

Q. How is the structural integrity of 5-cyclohexyl-2,3-dihydro-1H-indol-2-one validated experimentally?

Methodological validation includes:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and cyclohexyl substitution patterns. For instance, cyclohexyl protons appear as multiplet signals between δ 1.2–2.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHNO: 215.1310; observed: 215.1308) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers introduced during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in electrophilic substitutions on 5-cyclohexyl-indol-2-one?

Regioselectivity is influenced by:

- Directing groups : Electron-donating substituents (e.g., methoxy) on the indole ring direct electrophiles to specific positions. Computational studies (DFT) predict preferential sites for nitration or halogenation .

- Catalytic systems : Lewis acids like FeCl or p-toluenesulfonic acid (p-TSA) improve selectivity by stabilizing transition states. For example, p-TSA increases yields of 5-substituted derivatives by 25% compared to uncatalyzed reactions .